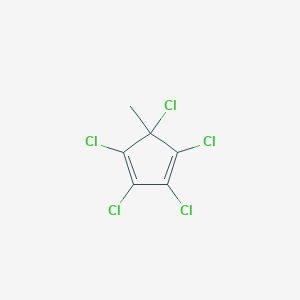
5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene (PCP) is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. PCP is a highly reactive compound that can be used as a reagent in a variety of chemical reactions.
Wirkmechanismus
The mechanism of action of 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene is not fully understood. However, it is known to be a highly reactive compound that can react with a variety of nucleophiles. 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene is also known to be a potent inhibitor of certain enzymes and proteins.
Biochemische Und Physiologische Effekte
5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, including cytochrome P450 enzymes and glutathione S-transferases. 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene has also been shown to induce oxidative stress and DNA damage in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene in lab experiments is its high reactivity, which makes it a useful reagent in a variety of chemical reactions. However, 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene is also highly toxic, which limits its use in certain experiments. 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene is also highly reactive with water, which can make handling and storage difficult.
Zukünftige Richtungen
There are several future directions for the study of 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene. One direction is the study of the mechanism of action of 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene on enzymes and proteins. Another direction is the development of new synthetic methods for 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene and related compounds. Additionally, the study of the toxicological effects of 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene on living organisms is an important area of research.
Synthesemethoden
5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene can be synthesized through a variety of methods. One of the most common methods is the reaction of pentachlorocyclopentadiene with methyl lithium. This reaction produces 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene and lithium chloride as a byproduct. Another method involves the reaction of pentachlorocyclopentadiene with methyl magnesium bromide. This reaction also produces 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene and magnesium chloride as a byproduct.
Wissenschaftliche Forschungsanwendungen
5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene has been used in various scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a starting material for the synthesis of other compounds. 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene has also been used in the study of the mechanism of action of certain enzymes and proteins.
Eigenschaften
CAS-Nummer |
16177-47-2 |
|---|---|
Produktname |
5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene |
Molekularformel |
C6H3Cl5 |
Molekulargewicht |
252.3 g/mol |
IUPAC-Name |
1,2,3,4,5-pentachloro-5-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/C6H3Cl5/c1-6(11)4(9)2(7)3(8)5(6)10/h1H3 |
InChI-Schlüssel |
UKKNLZIOJGGOSG-UHFFFAOYSA-N |
SMILES |
CC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Kanonische SMILES |
CC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



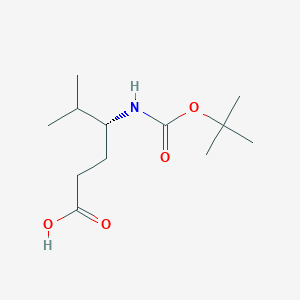
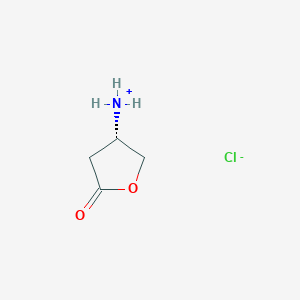
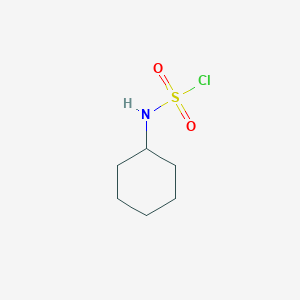
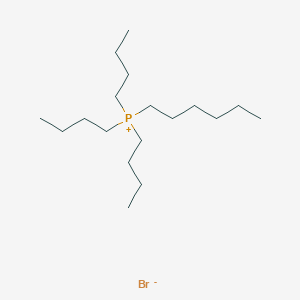
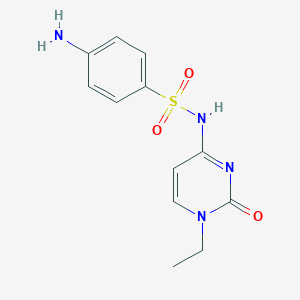
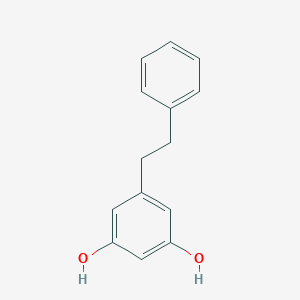
![N-[1,4-dihydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide](/img/structure/B175642.png)
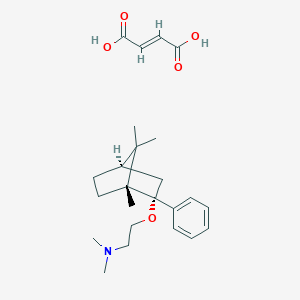
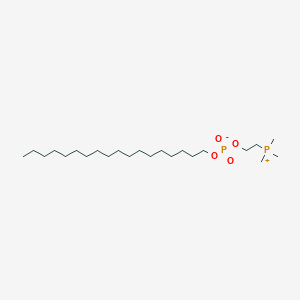
![3'-Methoxy-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B175650.png)
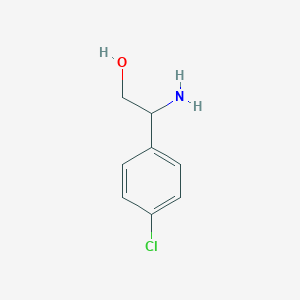
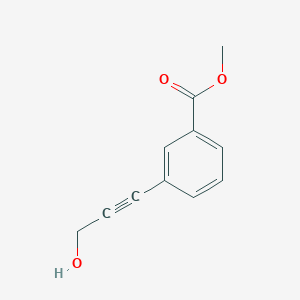
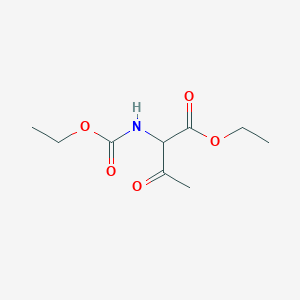
![7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B175662.png)